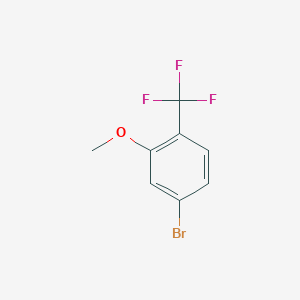

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Vue d'ensemble

Description

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives as coactivator-associated arginine methyltransferase (CARM1) inhibitors .

Synthesis Analysis

The synthesis of this compound involves its use as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .Molecular Structure Analysis

The molecular formula of this compound is CHBrFO. It has an average mass of 255.032 Da and a monoisotopic mass of 253.955399 Da .Chemical Reactions Analysis

This compound is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.03 . It is a liquid at room temperature .Applications De Recherche Scientifique

Relay Propagation of Crowding

Research indicates that 4-bromo-2-methoxy-1-(trifluoromethyl)benzene is involved in the phenomenon of relay propagation of crowding. This involves the steric pressure from the trifluoromethyl group acting both as an emitter and transmitter. Such crowding impacts how certain chemical reactions occur, particularly in the presence of bases and other substituents (Schlosser et al., 2006).

Synthetic Applications

The compound is utilized in the synthesis of various organic molecules. For instance, 1-ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of this compound, has been prepared for reactions like Diels-Alder components, leading to functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

Electrochemical Bromination

This compound can be involved in electrochemical bromination processes. This has implications in synthetic chemistry, particularly in the selective bromination of aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Palladium(II) Complexes in Cross-Coupling Reactions

This compound and its derivatives play a role in the formation of palladium(II) complexes, which are important in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are crucial in the synthesis of complex organic molecules (Deschamps et al., 2007).

Building Blocks for Molecular Electronics

Derivatives of this compound are used as building blocks in the synthesis of molecular wires, which are significant in the field of molecular electronics. These molecular wires have applications in electronic devices at the nanoscale (Stuhr-Hansen et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPVNVACJOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739492 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944805-63-4 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

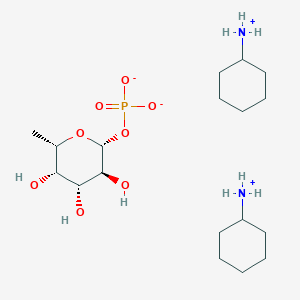

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)